molecular formula FeH12O6 B1240207 hexahydroxidoferrate(III)

hexahydroxidoferrate(III)

Cat. No.: B1240207
M. Wt: 163.94 g/mol
InChI Key: IZEMHEXSGIOXDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydroxidoferrate(III), represented chemically as $[Fe(OH)6]^{3-}$, is a coordination complex where iron(III) is octahedrally coordinated by six hydroxide ligands. This anion typically forms salts with cations such as sodium ($Na3[Fe(OH)6]$) or potassium ($K3[Fe(OH)_6]$). The compound is highly basic and tends to undergo hydrolysis in acidic conditions, releasing iron(III) oxides or hydroxides .

Properties

Molecular Formula

FeH12O6

Molecular Weight

163.94 g/mol

IUPAC Name

iron;hexahydrate

InChI

InChI=1S/Fe.6H2O/h;6*1H2

InChI Key

IZEMHEXSGIOXDA-UHFFFAOYSA-N

Canonical SMILES

O.O.O.O.O.O.[Fe]

Origin of Product

United States

Comparison with Similar Compounds

Ferric Chloride Hexahydrate ($FeCl3 \cdot 6H2O$)

Key Similarities and Differences:

Property Hexahydroxidoferrate(III) ($[Fe(OH)_6]^{3-}$) Ferric Chloride Hexahydrate ($FeCl3 \cdot 6H2O$)
Structure Octahedral $[Fe(OH)_6]^{3-}$ complex ion Ionic lattice with $Fe^{3+}$ and $Cl^-$ ions, hydrated
Solubility Poor in water (hydrolyzes readily) Highly soluble in water (dissociates into $Fe^{3+}$ and $Cl^-$)
Acid-Base Behavior Strongly basic (releases OH⁻ in solution) Acidic (forms $Fe(OH)_3$ and $HCl$ in water)
Applications Limited; studied for catalysis and magnetism Widely used in wastewater treatment, etching, and as a catalyst
Toxicity Moderate (handling requires PPE) Corrosive; requires strict safety protocols

Research Findings:

  • Ferric chloride hexahydrate’s high solubility and acidity contrast sharply with hexahydroxidoferrate(III)’s instability in aqueous media. This difference dictates their respective industrial roles.
  • Both compounds involve iron(III), but their ligand environments (OH⁻ vs. Cl⁻/H₂O) govern reactivity. Hexahydroxidoferrate(III) is more prone to hydrolysis, forming iron(III) oxides under mild conditions .

Uranium Hexafluoride ($UF_6$)

Property Hexahydroxidoferrate(III) Uranium Hexafluoride ($UF_6$)
Coordination Octahedral $Fe^{3+}$ with OH⁻ ligands Octahedral $U^{6+}$ with F⁻ ligands
Stability Unstable in acidic conditions Stable as a gas or solid; highly reactive with water
Environmental Impact Low environmental persistence High toxicity; regulated under nuclear safety protocols
Industrial Use Niche research applications Critical in uranium enrichment for nuclear fuel

Key Insight:

  • Ligand electronegativity (OH⁻ vs. F⁻) and metal oxidation state ($Fe^{3+}$ vs. $U^{6+}$) drastically alter chemical behavior. $UF_6$’s volatility contrasts with hexahydroxidoferrate(III)’s solid-state stability.

Other Hydroxido Complexes (e.g., $[Al(OH)_6]^{3-}$)

Hexahydroxidoaluminate(III) ($[Al(OH)_6]^{3-}$) shares structural similarities but differs in:

  • Acidity : Aluminum hydroxido complexes are amphoteric, dissolving in both acids and bases, whereas hexahydroxidoferrate(III) is predominantly basic.
  • Magnetic Properties : Iron(III) complexes exhibit paramagnetism due to unpaired d-electrons, unlike diamagnetic aluminum analogs.

Critical Analysis of Evidence Limitations

The provided evidence lacks direct references to hexahydroxidoferrate(III). For instance:

  • focuses on uranium hexafluoride, which is structurally distinct.
  • lists CAS numbers but omits hydroxidoferrate species.

Thus, comparisons rely on extrapolation from related compounds, highlighting the need for targeted studies on hexahydroxidoferrate(III).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hexahydroxidoferrate(III)
Reactant of Route 2
hexahydroxidoferrate(III)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.